Boc-Met(O)-Oh

説明

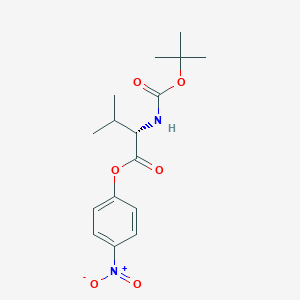

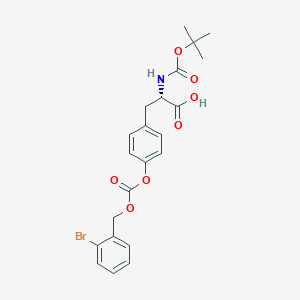

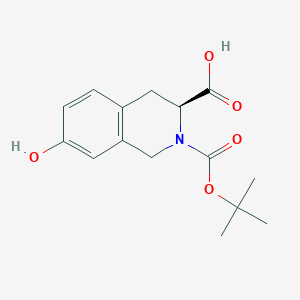

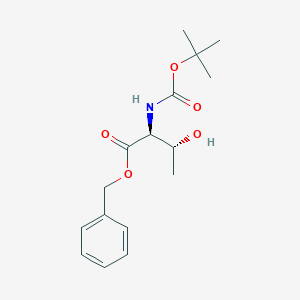

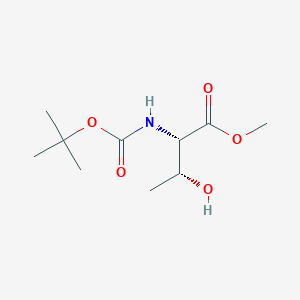

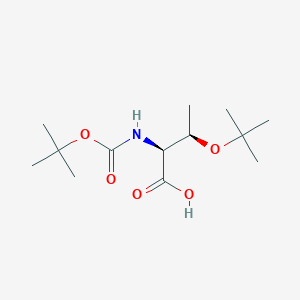

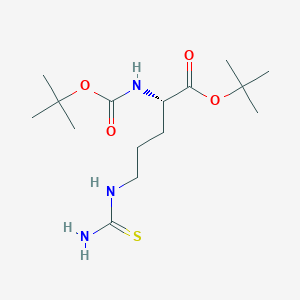

Boc-Met(O)-OH, also known as N-Boc-L-methionine sulfoxide, is an organic compound with the molecular formula C10H19NO5S and a molar mass of 265.33 g/mol . It contains a butoxycarbonyl (Boc) protecting group and methionine in its structure .

Synthesis Analysis

The common synthesis method for Boc-Met(O)-OH involves reacting methionine with an activator of butoxycarbonyl acid, such as DCC. The protecting group is then removed under appropriate conditions to obtain Boc-Met(O)-OH .Molecular Structure Analysis

The molecular structure of Boc-Met(O)-OH consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . It has a density of 1.260±0.06 g/cm3, a boiling point of 509.3±45.0 °C, and a refractive index of 1.521 .Chemical Reactions Analysis

Boc-Met(O)-OH is often used as an intermediate in drug synthesis. As a protecting group, it can protect the active group of methionine during synthesis . It can also be used to synthesize peptides and proteins as a protecting group for amino acids .Physical And Chemical Properties Analysis

Boc-Met(O)-OH is a solid at room temperature . It has a predicted density of 1.260±0.06 g/cm3, a predicted boiling point of 509.3±45.0 °C, and a refractive index of 1.521 . It is soluble in some organic solvents such as methanol and dimethylformamide, but insoluble in water and weak acidic conditions .科学的研究の応用

The study of Boc–Phe–Met–OCH3 as a corrosion inhibitor for brass in nitric acid solution demonstrates its high effectiveness, reaching a maximum inhibition efficiency of 100% (Abed et al., 2004).

The synthesis and characterization of B-doped TiO2 for the degradation of metoprolol, a pharmaceutical compound, show the potential of BOC-related compounds in environmental applications, particularly in water treatment (Cavalcante et al., 2015).

The thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety, which is closely related to BOC groups, provides insights into the behavior of such compounds under high-temperature conditions, relevant in material science and polymer chemistry (Jing et al., 2019).

The use of imidazole and trifluoroethanol as reagents for the removal of excess di-tert-butyl dicarbonate [(BOC)2O], a compound related to BOC groups, in organic synthesis, indicates the significance of BOC-related chemistry in synthetic procedures (Basel & Hassner, 2001).

作用機序

Target of Action

Boc-Met(O)-Oh, also known as tert-butyloxycarbonyl-methionine, is primarily used in the field of organic synthesis . It is a derivative of methionine, an essential amino acid . The primary targets of Boc-Met(O)-Oh are amines, where it serves as a protecting group during peptide synthesis .

Mode of Action

Boc-Met(O)-Oh interacts with its targets (amines) through a process known as protection and deprotection . During protection, Boc-Met(O)-Oh is added to the amine under aqueous conditions, resulting in N-tert-butoxycarbonyl or Boc derivatives . The Boc group can later be removed from the amine using moderately strong acids, such as trifluoroacetic acid .

Biochemical Pathways

It is known that amino acids and their derivatives, like boc-met(o)-oh, can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

The primary result of Boc-Met(O)-Oh’s action is the protection of amines during peptide synthesis . This allows for certain transformations to occur that would otherwise be incompatible with the amine functional group . The Boc group can later be removed, revealing the original amine .

Action Environment

The action of Boc-Met(O)-Oh is influenced by various environmental factors. For instance, the process of adding the Boc group to the amine requires aqueous conditions . Additionally, the removal of the Boc group requires the presence of moderately strong acids . Therefore, the efficacy and stability of Boc-Met(O)-Oh are dependent on these environmental conditions.

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSDTYGQCVACMH-ISJKBYAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428575 | |

| Record name | Boc-Met(O)-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Met(O)-Oh | |

CAS RN |

34805-21-5 | |

| Record name | Boc-Met(O)-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Boc-Met(O)-OH in the synthesis of IGF-I?

A: Boc-Met(O)-OH serves as a protected form of the amino acid methionine sulfoxide. In the solid-phase synthesis of IGF-I, Boc-Met(O)-OH is incorporated into the growing peptide chain on the resin. The "Boc" group acts as a temporary protecting group for the amino group of methionine sulfoxide, while the "O" denotes the oxidation state of the sulfur atom in the side chain. This protection strategy is crucial to ensure that the amino acid is coupled at the desired position and with the correct stereochemistry during peptide chain assembly. []

Q2: Why is a longer coupling time required for Boc-Met(O)-OH compared to other amino acids in the synthesis?

A: The research paper states that a 40-minute coupling time was employed for Boc-Met(O)-OH, compared to the standard 20-minute coupling time for most other Boc-protected amino acids. [] This extended coupling time might be attributed to steric hindrance. The presence of the bulky sulfoxide group on the methionine side chain could hinder the approach of the activated Boc-Met(O)-OH to the reactive site on the growing peptide chain attached to the resin. The longer reaction time allows for a more complete coupling reaction despite this steric hindrance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。